Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis-
Overview
Description
Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis-: is an organic compound with the molecular formula C24H16N2O2. It is characterized by the presence of two phenol groups attached to a 1,10-phenanthroline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- can be synthesized through a multi-step process. One common method involves the reaction of 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline with a demethylation agent to yield the desired product . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the demethylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism by which Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- exerts its effects involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the phenanthroline core. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in various catalytic and biochemical applications .
Comparison with Similar Compounds
- 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline
- 4,4’-(1,10-phenanthroline-2,9-diyl)diphenol
Uniqueness: Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- is unique due to its specific structural arrangement, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(26-24(18)23(17)25-21)16-5-11-20(28)12-6-16/h1-14,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXEYAZDAJKFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)O)N=C(C=C2)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514563 | |
Record name | 4,4'-(1,10-Dihydro-1,10-phenanthroline-2,9-diylidene)di(cyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88498-43-5 | |
Record name | 4,4'-(1,10-Dihydro-1,10-phenanthroline-2,9-diylidene)di(cyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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